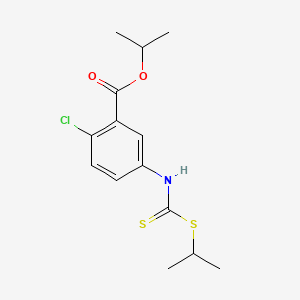

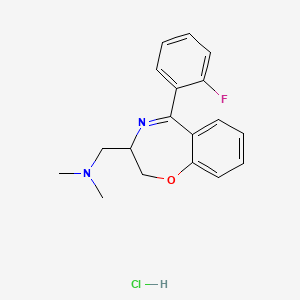

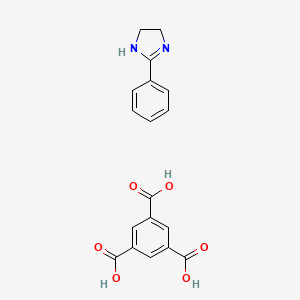

![molecular formula C26H34Cl2N2O B12694327 1-[2-(2,4-dichlorophenyl)-2-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]ethyl]imidazole CAS No. 135330-86-8](/img/structure/B12694327.png)

1-[2-(2,4-dichlorophenyl)-2-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]ethyl]imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

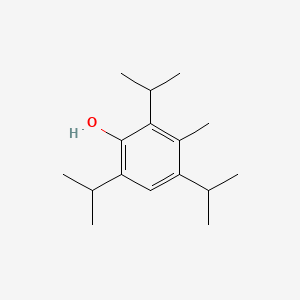

AFK-110 est un composé chimique reconnu pour ses applications potentielles dans divers domaines scientifiques. Il s'agit d'un dérivé de l'imidazole, un cycle à cinq chaînons contenant des atomes d'azote. AFK-110 est particulièrement remarqué pour son interaction avec des enzymes spécifiques, ce qui en fait un sujet d'intérêt dans la recherche biochimique et pharmaceutique.

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

La synthèse d'AFK-110 implique l'incorporation d'un groupe farnésyle dans le cycle imidazole. Ce processus commence généralement par la préparation du noyau imidazole, suivie de l'introduction du groupe farnésyle par une série de réactions chimiques. Les conditions réactionnelles incluent souvent l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir que le produit souhaité est obtenu avec une pureté élevée.

Méthodes de production industrielle

En milieu industriel, la production d'AFK-110 est mise à l'échelle en utilisant des voies synthétiques optimisées. Cela implique l'utilisation de grands réacteurs, un contrôle précis des paramètres réactionnels et des techniques de purification efficaces pour produire AFK-110 en quantités massives. Le processus industriel est conçu pour être rentable tout en maintenant la qualité et la cohérence du composé.

Analyse Des Réactions Chimiques

Types de réactions

AFK-110 subit diverses réactions chimiques, notamment :

Oxydation : AFK-110 peut être oxydé pour former différents dérivés, qui peuvent avoir des activités biologiques distinctes.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur AFK-110, modifiant ainsi ses propriétés.

Substitution : AFK-110 peut participer à des réactions de substitution où l'un de ses atomes ou groupes est remplacé par un autre atome ou groupe.

Réactifs et conditions courantes

Les réactifs courants utilisés dans les réactions d'AFK-110 comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions réactionnelles varient en fonction de la transformation souhaitée, mais impliquent généralement des températures contrôlées, des solvants appropriés et parfois des catalyseurs.

Principaux produits formés

Les principaux produits formés à partir des réactions d'AFK-110 dépendent des conditions réactionnelles spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut donner des dérivés hydroxylés, tandis que les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels, améliorant l'activité biologique du composé.

Applications de la recherche scientifique

AFK-110 a une large gamme d'applications de recherche scientifique, notamment :

Chimie : AFK-110 est utilisé comme élément constitutif dans la synthèse de molécules plus complexes. Sa structure unique permet d'explorer de nouvelles réactions et voies chimiques.

Biologie : En recherche biologique, AFK-110 est étudié pour son interaction avec les enzymes et les protéines. Il sert d'outil pour comprendre les mécanismes enzymatiques et les fonctions protéiques.

Médecine : AFK-110 a des applications thérapeutiques potentielles en raison de sa capacité à inhiber des enzymes spécifiques. Il est étudié pour ses propriétés antifongiques et anticancéreuses.

Industrie : Dans les applications industrielles, AFK-110 est utilisé dans le développement de nouveaux matériaux et procédés chimiques. Ses propriétés uniques en font un élément précieux dans divers processus de fabrication.

Mécanisme d'action

Le mécanisme d'action d'AFK-110 implique son interaction avec des cibles moléculaires spécifiques, en particulier les enzymes. AFK-110 agit comme un inhibiteur de certaines enzymes en se liant à leurs sites actifs. Cette liaison interfère avec la fonction normale de l'enzyme, conduisant à l'inhibition de voies biochimiques spécifiques. Les cibles moléculaires d'AFK-110 comprennent les enzymes impliquées dans la biosynthèse des stérols, ce qui en fait un agent antifongique potentiel.

Applications De Recherche Scientifique

AFK-110 has a wide range of scientific research applications, including:

Chemistry: AFK-110 is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, AFK-110 is studied for its interaction with enzymes and proteins. It serves as a tool to understand enzyme mechanisms and protein functions.

Medicine: AFK-110 has potential therapeutic applications due to its ability to inhibit specific enzymes. It is being investigated for its antifungal and anticancer properties.

Industry: In industrial applications, AFK-110 is used in the development of new materials and chemical processes. Its unique properties make it valuable in various manufacturing processes.

Mécanisme D'action

The mechanism of action of AFK-110 involves its interaction with specific molecular targets, particularly enzymes. AFK-110 acts as an inhibitor of certain enzymes by binding to their active sites. This binding interferes with the enzyme’s normal function, leading to the inhibition of specific biochemical pathways. The molecular targets of AFK-110 include enzymes involved in sterol biosynthesis, making it a potential antifungal agent.

Comparaison Avec Des Composés Similaires

AFK-110 est comparé à d'autres composés similaires, tels que AFK-108 et AFK-122. Bien que les trois composés partagent un noyau imidazole commun, leurs différences résident dans les substituants attachés au noyau. AFK-108 a un groupe géranyle, AFK-110 a un groupe farnésyle et AFK-122 a un groupe prényle. Ces différences dans les substituants affectent leur puissance et leur sélectivité en tant qu'inhibiteurs enzymatiques. AFK-110 est unique dans son équilibre entre puissance et sélectivité, ce qui en fait un composé précieux pour la recherche et les applications thérapeutiques potentielles.

Liste des composés similaires

- AFK-108

- AFK-122

Propriétés

Numéro CAS |

135330-86-8 |

|---|---|

Formule moléculaire |

C26H34Cl2N2O |

Poids moléculaire |

461.5 g/mol |

Nom IUPAC |

1-[2-(2,4-dichlorophenyl)-2-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]ethyl]imidazole |

InChI |

InChI=1S/C26H34Cl2N2O/c1-20(2)7-5-8-21(3)9-6-10-22(4)13-16-31-26(18-30-15-14-29-19-30)24-12-11-23(27)17-25(24)28/h7,9,11-15,17,19,26H,5-6,8,10,16,18H2,1-4H3/b21-9+,22-13+ |

Clé InChI |

RFKZUBXIWREGPU-PLIWVGOGSA-N |

SMILES isomérique |

CC(=CCC/C(=C/CC/C(=C/COC(CN1C=CN=C1)C2=C(C=C(C=C2)Cl)Cl)/C)/C)C |

SMILES canonique |

CC(=CCCC(=CCCC(=CCOC(CN1C=CN=C1)C2=C(C=C(C=C2)Cl)Cl)C)C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

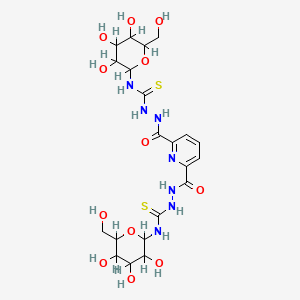

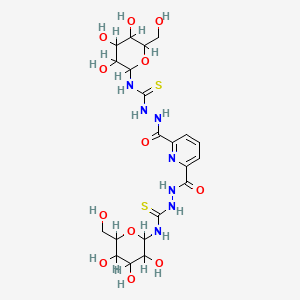

![N-[6-[2-(5-Nitro-2-furyl)vinyl]pyridazin-3-YL]acetamide monohydrochloride](/img/structure/B12694284.png)